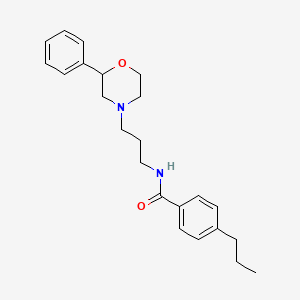
N-(3-(2-phenylmorpholino)propyl)-4-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(2-phenylmorpholino)propyl)-4-propylbenzamide” is a complex organic compound. It contains a benzamide group, which is a common component in various pharmaceuticals due to its bioactivity . The compound also includes a morpholine ring, which is a common feature in many drugs and is known for its versatile reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a propyl linker, and a morpholine ring. The exact 3D conformation would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide and morpholine functionalities. For instance, the morpholine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar morpholine ring and the benzamide group could impact its solubility and stability .Aplicaciones Científicas De Investigación
Electrochemical Biosensors
A study describes the development of a highly sensitive biosensor using a modified carbon paste electrode for the determination of glutathione and piroxicam. This innovation leverages the electrocatalytic properties of a novel nanocomposite for simultaneous detection, showcasing the potential for biosensing applications in healthcare and environmental monitoring (Karimi-Maleh et al., 2014).
Mitosis Inhibition in Plant Cells
Another research domain involves the study of benzamide derivatives as inhibitors of mitosis in plant cells. By altering the substitution on the phenyl ring, certain compounds demonstrated potent and selective inhibition of plant cell mitosis, providing insights into plant biology and potential agricultural applications (Merlin et al., 1987).
Synthesis of Quinazolinones
A palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols in water was developed for the synthesis of 4-phenylquinazolinones. This method highlights the utility of benzamide derivatives in facilitating complex chemical transformations, contributing to pharmaceutical research and development (Hikawa et al., 2012).
Antiviral Activity Against Enterovirus 71
Research on N-phenylbenzamide derivatives identified compounds with promising anti-EV 71 activities. These findings underscore the potential of benzamide derivatives in the development of new antiviral drugs, addressing the need for effective treatments against emerging viral threats (Ji et al., 2013).
Memory Enhancers
A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated for their potential as memory enhancers. This research demonstrates the application of benzamide derivatives in addressing neurological conditions and improving cognitive functions (Piplani et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-7-19-10-12-21(13-11-19)23(26)24-14-6-15-25-16-17-27-22(18-25)20-8-4-3-5-9-20/h3-5,8-13,22H,2,6-7,14-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZKRZYXQGRYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

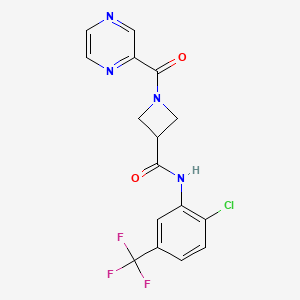
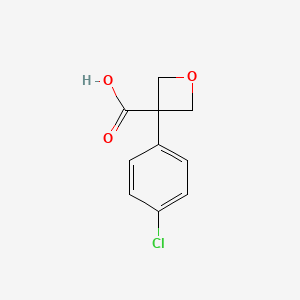
![N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2599099.png)
![N-[2-(6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide](/img/structure/B2599101.png)
![6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2599102.png)
![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-4-methyl-1,3-thiazole](/img/structure/B2599103.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2599104.png)
![3-Methyl-1-(4-methylpiperazin-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2599107.png)
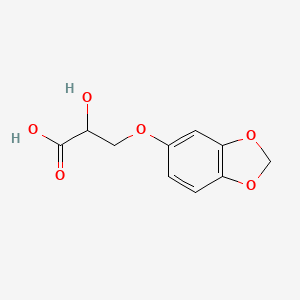
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)acetamide](/img/structure/B2599110.png)
![N-mesityl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2599111.png)
![2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2599112.png)
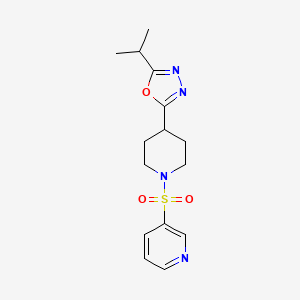
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2599116.png)